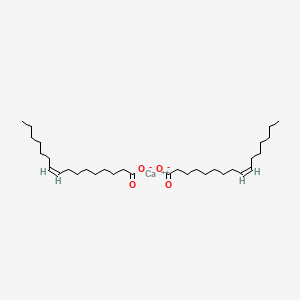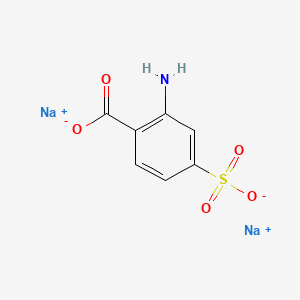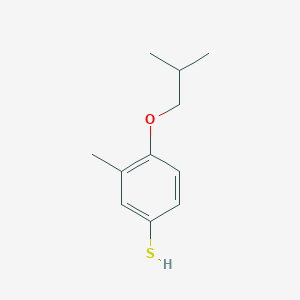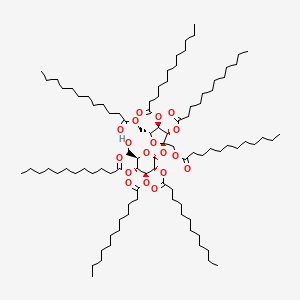
Sucrose heptalaurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose heptalaurate is a chemical compound composed of sucrose and seven lauric acid molecules. It is a type of sucrose ester, which are widely used as surfactants in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its non-toxic, biodegradable properties, making it an attractive option for environmentally friendly applications.
準備方法
Synthetic Routes and Reaction Conditions
Sucrose heptalaurate can be synthesized through the transesterification of sucrose with methyl laurate. This reaction typically requires a catalyst, such as potassium carbonate, and is carried out in a solvent like dimethyl sulfoxide (DMSO). The reaction conditions include temperatures ranging from 60°C to 90°C and ultrasonic frequencies to enhance the yield .
Industrial Production Methods
Industrial production of this compound involves a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose in the presence of a base catalyst under reduced pressure and anhydrous conditions .
化学反応の分析
Types of Reactions
Sucrose heptalaurate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can modify the ester groups, potentially converting them into alcohols.
Substitution: Substitution reactions can replace the laurate groups with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Catalysts such as sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions include various sucrose esters with different fatty acid chains, alcohols, and oxidized derivatives.
科学的研究の応用
Sucrose heptalaurate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in organic synthesis and as a stabilizer in emulsions.
Biology: Employed in studies related to membrane permeability and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of biodegradable detergents and personal care products
作用機序
The mechanism of action of sucrose heptalaurate involves its interaction with lipid bilayers, leading to membrane perturbation. This interaction can enhance the permeability of membranes, making it useful as a permeation enhancer in drug delivery systems. The molecular targets include tight junctions in epithelial cells, which are modulated to increase paracellular transport .
類似化合物との比較
Similar Compounds
- Sucrose monolaurate
- Sucrose dilaurate
- Sucrose trilaurate
- Sucrose tetralaurate
- Sucrose pentalaurate
- Sucrose hexalaurate
Uniqueness
Sucrose heptalaurate is unique due to its higher degree of esterification, which imparts distinct physicochemical properties compared to its lower esterified counterparts. This higher degree of esterification enhances its surfactant properties, making it more effective in applications requiring strong emulsifying and stabilizing capabilities .
特性
CAS番号 |
66844-30-2 |
|---|---|
分子式 |
C96H176O18 |
分子量 |
1618.4 g/mol |
IUPAC名 |
[(2R,3R,4S,5S)-3,4-di(dodecanoyloxy)-5-(dodecanoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tri(dodecanoyloxy)-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C96H176O18/c1-8-15-22-29-36-43-50-57-64-71-83(98)105-79-82-91(109-86(101)74-67-60-53-46-39-32-25-18-11-4)94(112-89(104)77-70-63-56-49-42-35-28-21-14-7)96(113-82,80-106-84(99)72-65-58-51-44-37-30-23-16-9-2)114-95-93(111-88(103)76-69-62-55-48-41-34-27-20-13-6)92(110-87(102)75-68-61-54-47-40-33-26-19-12-5)90(81(78-97)107-95)108-85(100)73-66-59-52-45-38-31-24-17-10-3/h81-82,90-95,97H,8-80H2,1-7H3/t81-,82-,90-,91-,92+,93-,94+,95-,96+/m1/s1 |
InChIキー |
UFCDEEBENIGJJD-ZYIKOXFUSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


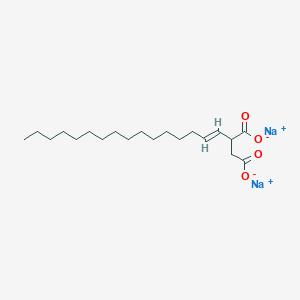

![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)

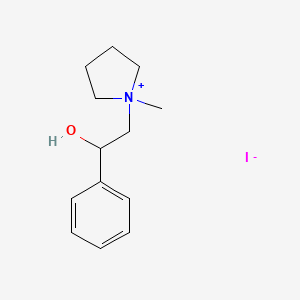

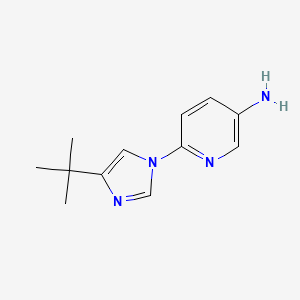

![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
